molecular formula C17H22OSi B14608088 Silane, methyl(1-methylpropoxy)diphenyl- CAS No. 58657-49-1

Silane, methyl(1-methylpropoxy)diphenyl-

Cat. No.: B14608088
CAS No.: 58657-49-1
M. Wt: 270.44 g/mol
InChI Key: OCRYUVLBJSRAGT-UHFFFAOYSA-N
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Description

Silane, methyl(1-methylpropoxy)diphenyl- is an organosilicon compound that features a silicon atom bonded to two phenyl groups, a methyl group, and a 1-methylpropoxy group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are known for their diverse applications in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, methyl(1-methylpropoxy)diphenyl- typically involves the reaction of diphenylsilane with methyl(1-methylpropoxy)chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

(C6H5)2SiH2+CH3CH2CH(OCH3)Cl(C6H5)2SiHCH3CH2CH(OCH3)+HCl(C_6H_5)_2SiH_2 + CH_3CH_2CH(OCH_3)Cl \rightarrow (C_6H_5)_2SiHCH_3CH_2CH(OCH_3) + HCl (C6​H5​)2​SiH2​+CH3​CH2​CH(OCH3​)Cl→(C6​H5​)2​SiHCH3​CH2​CH(OCH3​)+HCl

Industrial Production Methods

Industrial production of silane compounds often involves the use of fluidized bed reactors, where silane and hydrogen gases are decomposed onto silicon particles. This method is energy-efficient and allows for continuous production, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Silane, methyl(1-methylpropoxy)diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: The methyl and 1-methylpropoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: The compound can be reduced using hydrosilanes or other reducing agents.

    Substitution: Reactions often involve the use of halogenating agents or nucleophiles under anhydrous conditions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Corresponding reduced organic compounds.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, methyl(1-methylpropoxy)diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, methyl(1-methylpropoxy)diphenyl- involves its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it an effective reducing agent. The molecular targets and pathways involved include the reduction of carbonyl compounds to alcohols and the formation of siloxane bonds in polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilane: Similar structure but lacks the 1-methylpropoxy group.

    Triphenylsilane: Contains three phenyl groups instead of two.

    Trichlorosilane: Contains three chlorine atoms instead of organic groups.

Uniqueness

Silane, methyl(1-methylpropoxy)diphenyl- is unique due to its combination of phenyl, methyl, and 1-methylpropoxy groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective reduction and functionalization .

Properties

CAS No.

58657-49-1

Molecular Formula

C17H22OSi

Molecular Weight

270.44 g/mol

IUPAC Name

butan-2-yloxy-methyl-diphenylsilane

InChI

InChI=1S/C17H22OSi/c1-4-15(2)18-19(3,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15H,4H2,1-3H3

InChI Key

OCRYUVLBJSRAGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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